2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide
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Overview
Description
Preparation Methods
The synthesis of 2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide typically involves the reaction of dichlorophenylphosphate with 1,3-propanediamine . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Phenoxy-1,3,2-diazaphosphinane-4,6-dione 2-oxide can be compared with other similar compounds such as:
- 2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide
- 1,3,2-dioxathiolane-4-methanol 2-oxide
- 2-phenoxy-1,3,2-dioxaphosphepane 2-oxide
- 4-Methyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological activities .
Properties
CAS No. |
64402-71-7 |
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Molecular Formula |
C9H9N2O4P |
Molecular Weight |
240.15 g/mol |
IUPAC Name |
2-oxo-2-phenoxy-1,3,2λ5-diazaphosphinane-4,6-dione |
InChI |
InChI=1S/C9H9N2O4P/c12-8-6-9(13)11-16(14,10-8)15-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13,14) |
InChI Key |
IISNIWNEDCJYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NP(=O)(NC1=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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